4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid
Overview
Description
4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid is a chemical compound with the molecular formula C10H10ClFO5S. It is known for its unique structure, which includes a chlorosulfonyl group, a fluorophenoxy group, and a butanoic acid moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid typically involves the reaction of 4-(2-fluorophenoxy)butanoic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The ester bond in the butanoic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the generated acid.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinic Acids: Formed from reduction reactions.
Carboxylic Acids and Alcohols: Formed from hydrolysis reactions.
Scientific Research Applications
4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, including surfactants, detergents, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, such as amino or hydroxyl groups. The resulting sulfonamide or sulfonate linkages can alter the chemical and biological properties of the target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Chlorosulfonyl)-2-methylphenoxy]butanoic acid
- 4-(Chlorosulfonyl)benzoic acid
- 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid
Uniqueness
4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid is unique due to the presence of both a chlorosulfonyl group and a fluorophenoxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and scientific research. The fluorine atom enhances the compound’s stability and reactivity, while the chlorosulfonyl group provides a versatile site for further chemical modifications.
Properties
IUPAC Name |
4-(4-chlorosulfonyl-2-fluorophenoxy)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO5S/c11-18(15,16)7-3-4-9(8(12)6-7)17-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJJWMGAJLYABH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)OCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016838-81-5 | |
Record name | 4-[4-(chlorosulfonyl)-2-fluorophenoxy]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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